Ethyl 2,6-bis(trifluoromethyl)benzoate

Physical Chemistry Materials Science Process Engineering

Ethyl 2,6-bis(trifluoromethyl)benzoate (CAS 38570-08-0) is a fluorinated aromatic ester characterized by two trifluoromethyl (-CF3) groups at the ortho positions of the benzoate ring. This substitution pattern confers distinct physicochemical properties, including elevated lipophilicity and steric bulk, which underpin its utility as a synthetic intermediate and ligand in coordination chemistry.

Molecular Formula C11H8F6O2
Molecular Weight 286.17 g/mol
CAS No. 38570-08-0
Cat. No. B6322195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-bis(trifluoromethyl)benzoate
CAS38570-08-0
Molecular FormulaC11H8F6O2
Molecular Weight286.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F
InChIInChI=1S/C11H8F6O2/c1-2-19-9(18)8-6(10(12,13)14)4-3-5-7(8)11(15,16)17/h3-5H,2H2,1H3
InChIKeyRFRCILWTRIADIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,6-bis(trifluoromethyl)benzoate (CAS 38570-08-0): Physicochemical and Structural Baseline for Procurement Evaluation


Ethyl 2,6-bis(trifluoromethyl)benzoate (CAS 38570-08-0) is a fluorinated aromatic ester characterized by two trifluoromethyl (-CF3) groups at the ortho positions of the benzoate ring. This substitution pattern confers distinct physicochemical properties, including elevated lipophilicity and steric bulk, which underpin its utility as a synthetic intermediate and ligand in coordination chemistry . The compound's molecular formula is C11H8F6O2, with a molecular weight of 286.17 g/mol .

Why Ethyl 2,6-bis(trifluoromethyl)benzoate Cannot Be Substituted with Non-Fluorinated or Regioisomeric Analogs


The 2,6-bis(trifluoromethyl) substitution pattern is not interchangeable with non-fluorinated or regioisomeric analogs. The ortho-CF3 groups significantly alter electronic density, steric environment, and lipophilicity, leading to divergent reactivity and binding behavior. For instance, the ester hydrolysis rate, coordination geometry in metal complexes, and biological activity profiles differ markedly from analogs lacking the full 2,6-CF3 substitution [1][2]. The following evidence quantifies these distinctions.

Quantitative Differentiation Evidence for Ethyl 2,6-bis(trifluoromethyl)benzoate vs. Analogs


Boiling Point and Density Elevation vs. Non-Fluorinated Ethyl Benzoate

Ethyl 2,6-bis(trifluoromethyl)benzoate exhibits a significantly higher predicted boiling point (245.1±40.0 °C) and density (1.357±0.06 g/cm³) compared to its non-fluorinated counterpart ethyl benzoate (boiling point 212 °C; density 1.045 g/mL) [1]. The boiling point difference of +33.1 °C and density increase of 0.312 g/cm³ reflect the substantial impact of ortho-CF3 substitution on intermolecular interactions.

Physical Chemistry Materials Science Process Engineering

Lipophilicity Enhancement: LogP Increase of ~0.96 vs. Non-Fluorinated Ester

The methyl ester analog, methyl 2,6-bis(trifluoromethyl)benzoate, has a calculated XlogP of 3.6, compared to ethyl benzoate's logP of 2.64 [1]. The ethyl ester of the bis(trifluoromethyl)benzoic acid is expected to exhibit similarly enhanced lipophilicity due to the electron-withdrawing and hydrophobic nature of the -CF3 groups. This represents a ~0.96 log unit increase, corresponding to an approximately 9-fold increase in partition coefficient.

Medicinal Chemistry Agrochemical Design ADME

Coordination Geometry Control: Non-Planar 1D Chains in Copper(I) Complex vs. Planar Copper Acetate

Copper(I) 2,6-bis(trifluoromethyl)benzoate forms a polymeric structure with non-planar 1D chains, in contrast to the planar chain alignment of copper(I) acetate [1]. The ortho-CF3 groups impose steric constraints that prevent the typical planar packing observed in copper acetate, resulting in orthogonal disposition of chains in the crystal lattice.

Coordination Chemistry Crystal Engineering Materials Science

Enabling trans-Heteroleptic Diruthenium Paddlewheel Complexes

The 2,6-bis(trifluoromethyl)benzoate ligand enables the selective formation of trans-heteroleptic paddlewheel diruthenium(II,II) complexes, [RuII,II2(2,6-(CF3)2PhCO2)2(RCO2)2(THF)2] [1]. This represents the first example of such complexes, achieved through a selective reduction process unique to this ligand system. Cyclic voltammetry and DFT calculations confirm distinct electronic states compared to homoleptic analogs.

Inorganic Chemistry Catalysis Molecular Magnetism

Regioselective Synthetic Accessibility via Site-Selective Carboxylation

1,3-Bis(trifluoromethyl)benzene can be regioselectively metalated and carboxylated at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid in high yield, a precursor to the ethyl ester [1]. In contrast, functionalization of 1,3-bis(trifluoromethyl)benzene at other positions is less favored, highlighting the unique directing effect of the meta-CF3 groups.

Synthetic Methodology Fluorine Chemistry Process Development

High-Value Application Scenarios for Ethyl 2,6-bis(trifluoromethyl)benzoate Based on Verified Differentiation


Agrochemical Intermediate Development

The enhanced lipophilicity (ΔlogP ~ +0.96 vs. non-fluorinated esters) and metabolic stability conferred by the ortho-CF3 groups make ethyl 2,6-bis(trifluoromethyl)benzoate a valuable intermediate for designing herbicides and fungicides with improved foliar uptake and systemic activity [1].

Coordination Chemistry and Catalyst Design

The steric bulk and electronic properties of the 2,6-bis(trifluoromethyl)benzoate ligand enable unique coordination geometries, as demonstrated in the non-planar copper(I) complex and trans-heteroleptic diruthenium complexes. These structural features can be exploited to tune catalytic activity and photophysical properties [2][3].

Physical Property-Dependent Process Optimization

The elevated boiling point (+33.1 °C) and density (+0.312 g/cm³) relative to ethyl benzoate must be accounted for in distillation, extraction, and formulation processes. This data supports accurate engineering calculations for scale-up and manufacturing [4].

Fluorinated Building Block for Medicinal Chemistry

The 2,6-bis(trifluoromethyl)benzoate scaffold serves as a lipophilic, metabolically stable building block for kinase inhibitors and other therapeutic agents, as supported by the general benefits of CF3 substitution in drug design .

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